Cas no 91-61-2 (6-Methyl-1,2,3,4-tetrahydroquinoline)

6-Methyl-1,2,3,4-tetrahydroquinoline is een organische verbinding met een tetrahydrochinolineskelet, waarbij een methylgroep is gebonden aan de zesde positie. Deze verbinding wordt veel gebruikt als tussenproduct in de synthese van farmaceutische stoffen en agrochemicaliën vanwege zijn stabiele structuur en reactiviteit. Het biedt voordelen zoals een hoog zuiverheidsniveau en goede oplosbaarheid in verschillende organische oplosmiddelen, wat het geschikt maakt voor complexe chemische transformaties. Door zijn specifieke functionele groep kan het worden ingezet voor de productie van gespecialiseerde derivaten met toepassingen in geneesmiddelenontwikkeling en materiaalwetenschap.
6-Methyl-1,2,3,4-tetrahydroquinoline structure
91-61-2 structure
Product Name:6-Methyl-1,2,3,4-tetrahydroquinoline
CAS-nummer:91-61-2
MF:C10H13N
MW:147.216922521591
MDL:MFCD00023887
CID:81764
PubChem ID:66678
Update Time:2025-08-03

6-Methyl-1,2,3,4-tetrahydroquinoline Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2,3,4-Tetrahydro-6-methylquinoline
    • 6-Methyl-1,2,3,4-tetrahydroquinoline
    • Civettal
    • Quinoline, 1,2,3,4-tetrahydro-6-methyl-
    • Quinoline, tetrahydro-6-methyl-
    • XOKMRXSMOHCNIX-UHFFFAOYSA-N
    • 0I67838Y8K
    • 6-methyl-1,2,3,4-tetrahydro-quinoline
    • p-Methyltetrahydroquinoline
    • DSSTox_CID_27444
    • DSSTox_RID_82351
    • DSSTox_GSID_47444
    • XOKMRXSMOHCNIX-UHFFFAOYSA-
    • NSC65606
    • Tox
    • 1,2,3,4-Tetrahydro-6-methylquinoline (ACI)
    • 6-Methyltetrahydroquinoline
    • NSC 65606
    • MDL: MFCD00023887
    • Inchi: 1S/C10H13N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3
    • InChI-sleutel: XOKMRXSMOHCNIX-UHFFFAOYSA-N
    • LACHT: C1C(C)=CC2=C(NCCC2)C=1
    • BRN: 122515

Berekende eigenschappen

  • Exacte massa: 147.10500
  • Monoisotopische massa: 147.105
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 0
  • Complexiteit: 133
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 12
  • Oppervlakte lading: 0
  • Aantal tautomers: none

Experimentele eigenschappen

  • Dichtheid: 0.99g/cm3
  • Smeltpunt: 36-38°C
  • Kookpunt: 262-263°C 712mm
  • Vlampunt: 262-263°C/712mm
  • Brekindex: 1.539
  • Waterverdelingscoëfficiënt: Insoluble in water.
  • PSA: 12.03000
  • LogboekP: 2.49110

6-Methyl-1,2,3,4-tetrahydroquinoline Beveiligingsinformatie

6-Methyl-1,2,3,4-tetrahydroquinoline Douanegegevens

  • HS-CODE:2933499090
  • Douanegegevens:

    中国海关编码:

    2933499090

    概述:

    2933499090. 其他含喹琳或异喹啉环系的化合物〔但未进一步稠合的〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Methyl-1,2,3,4-tetrahydroquinoline Prijsmeer >>

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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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abcr
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6-Methyl-1,2,3,4-tetrahydroquinoline Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  24 h, 100 atm, 100 °C
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Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds
Subotin, Vladyslav V. ; Ivanytsya, Mykyta O.; Terebilenko, Anastasiya V.; Yaremov, Pavel S.; Pariiska, Olena O. ; et al, Catalysts, 2023, 13(4),

Productiemethode 2

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1.1 Reagents: Hydrogen Catalysts: Cobalt oxide (Co3O4) Solvents: Methanol ;  10 h, 120 °C
Referentie
Cobalt Encapsulated in N-Doped Graphene Layers: An Efficient and Stable Catalyst for Hydrogenation of Quinoline Compounds
Wei, Zhongzhe; Chen, Yiqing; Wang, Jing; Su, Diefeng; Tang, Minghui; et al, ACS Catalysis, 2016, 6(9), 5816-5822

Productiemethode 3

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1.1 Reagents: Hydrogen Catalysts: Alumina ,  Rhodium Solvents: Methanol ;  1 h, 50 bar, rt
Referentie
Solvent dependent regioselective hydrogenation of substituted quinolines
Fache, Fabienne, Synlett, 2004, (15), 2827-2829

Productiemethode 4

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1.1 Reagents: Hydrogen Catalysts: Ruthenium ,  Carbon Solvents: Ethanol ;  8 h, 1 MPa, 30 °C
Referentie
Highly efficient and selective hydrogenation of quinolines at room temperature over Ru@NC-500 catalyst
Nie, Jiabao; Zhu, Zhihua; Liao, Yuhe; Xiao, Xuan; Mauriello, Francesco; et al, Molecular Catalysis, 2022, 526,

Productiemethode 5

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1.1 Reagents: Ammonia borane Catalysts: Palladium alloy, base, Pd 60,Co 40 ,  Carbon nitride (C3N4) (catalyst support) Solvents: Water ;  7 h, 80 °C
Referentie
Highly efficient hydrogenation and dehydrogenation of N-Heteroarenes catalyzed by mesoporous graphitic carbon nitride supported CoPd alloy nanoparticles
Dagalan, Ziya; Can, Hasan; Dastan, Arif; Nisanci, Bilal; Metin, Onder, Tetrahedron, 2022, 114,

Productiemethode 6

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1.1 Reagents: Hydrogen Catalysts: Iron ,  Carbon ,  Phosphorus Solvents: Heptane ;  20 h, 4 MPa, 150 °C
Referentie
Graphitic phosphorus coordinated single Fe atoms for hydrogenative transformations
Long, Xiangdong; Li, Zelong; Gao, Guang; Sun, Peng; Wang, Jia; et al, Nature Communications, 2020, 11(1),

Productiemethode 7

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1.1 Catalysts: Nickel (supported on Ni and Al-containing layered double oxides) ,  Aluminum nickel oxide Solvents: Ethanol ;  rt → 120 °C; 24 h, 120 °C
Referentie
Ni0/Niδ+ Synergistic Catalysis on a Nanosized Ni Surface for Simultaneous Formation of C-C and C-N Bonds
Zhang, Jian; An, Zhe; Zhu, Yanru; Shu, Xin; Song, Hongyan; et al, ACS Catalysis, 2019, 9(12), 11438-11446

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Diboronic acid Solvents: Water ;  10 min, 80 °C
Referentie
Metal-Free Hydrogen Atom Transfer from Water: Expeditious Hydrogenation of N-Heterocycles Mediated by Diboronic Acid
Xia, Yun-Tao; Sun, Xiao-Tao; Zhang, Ling; Luo, Kai; Wu, Lei, Chemistry - A European Journal, 2016, 22(48), 17151-17155

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide ,  Water Solvents: 1,4-Dioxane ;  12 h, 25 °C
Referentie
Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst
Guo, Shuoshuo ; Wu, Yongmeng ; Wang, Changhong ; Gao, Ying ; Li, Mengyang ; et al, Nature Communications, 2022, 13(1),

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Nickel(2+), bis(1,10-phenanthroline-N1,N10)-, (SP-4-1)-, diacetate ,  Nickel silicide (Ni17Si3) Solvents: Water ;  24 h, 30 bar, 130 °C
Referentie
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Mao, Shuxin; Ryabchuk, Pavel ; Dastgir, Sarim ; Anwar, Muhammad ; Junge, Kathrin ; et al, ACS Applied Nano Materials, 2022, 5(4), 5625-5630

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ;  24 h, 135 °C
Referentie
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Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Hantzsch ester Catalysts: Boric acid (H3BO3) Solvents: 1,2-Dichloroethane ;  7 h, 60 °C
Referentie
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Bhattacharyya, Dipanjan; Nandi, Sekhar; Adhikari, Priyanka; Sarmah, Bikash Kumar; Konwar, Monuranjan; et al, Organic & Biomolecular Chemistry, 2020, 18(6), 1214-1220

Productiemethode 13

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1.1 Reagents: Hydrogen Catalysts: Cobalt (carbon supported) Solvents: Methanol ,  Water ;  6 h, 20 bar, 120 °C
Referentie
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Tang, Feiying; Zhang, Guangji; Wang, Liqiang; Huang, Jianhan; Liu, You-Nian, Journal of Catalysis, 2022, 414, 101-108

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl][5-(trifluoro… Solvents: p-Xylene ;  20 h, 110 °C
Referentie
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Yamaguchi, Ryohei; Ikeda, Chikako; Takahashi, Yoshinori; Fujita, Ken-ichi, Journal of the American Chemical Society, 2009, 131(24), 8410-8412

Productiemethode 15

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1.1 Reagents: Hydrogen Catalysts: Triethylaluminum ,  Octadecanoic acid, cobalt(2+) salt (2:1) Solvents: Hexane
Referentie
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Alvanipour, Abbas; Kispert, Lowell D., Journal of Molecular Catalysis, 1988, 48(2-3), 277-83

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ;  20 h, 2 MPa, 70 °C
Referentie
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Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Cobalt (aluminum nitride supported) Solvents: Isopropanol ;  16 h, 4 atm, 120 °C
Referentie
Reversible aerobic oxidative dehydrogenation/hydrogenation of N-heterocycles over AlN supported redox cobalt catalysts
He, Zhen-Hong; Sun, Yong-Chang; Wang, Kuan ; Wang, Zhong-Yu; Guo, Pan-Pan; et al, Molecular Catalysis, 2020, 496,

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ,  Water ;  16 h, 30 bar, 120 °C
Referentie
Heterogeneous nickel-catalysed reversible, acceptorless dehydrogenation of N-heterocycles for hydrogen storage
Ryabchuk, Pavel; Agapova, Anastasiya; Kreyenschulte, Carsten; Lund, Henrik; Junge, Henrik; et al, Chemical Communications (Cambridge, 2019, 55(34), 4969-4972

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: 2,2′-Bipyridine ,  Carbon (nitrogen-doped, cobalt nanoparticle-decorated) ,  Cobalt (nanoparticles, supported on a nitrogen-doped carbon matrix) Solvents: Toluene ;  12 h, 1.5 MPa, 120 °C
Referentie
Ordered Porous Nitrogen-Doped Carbon Matrix with Atomically Dispersed Cobalt Sites as an Efficient Catalyst for Dehydrogenation and Transfer Hydrogenation of N-Heterocycles
Han, Yunhu; Wang, Ziyun; Xu, Ruirui; Zhang, Wei; Chen, Wenxing; et al, Angewandte Chemie, 2018, 57(35), 11262-11266

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Platinum ,  Ruthenium Solvents: Tetrahydrofuran ;  18 h, 10 atm, 60 °C
Referentie
Intimate ruthenium-platinum nanoalloys supported on carbon catalyze the hydrogenation and one-pot hydrogenation-coupling reaction of oxidized amino derivatives
Rivero-Crespo, Miguel A.; Rubio-Marques, Paula; Hernandez-Garrido, Juan Carlos; Mon, Marta; Oliver-Meseguer, Judit; et al, Catalysis Science & Technology, 2023, 13(8), 2508-2516

Productiemethode 21

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Cobalt ,  Silica ,  Graphene (N-doped) Solvents: Methanol ;  24 h, 100 bar, 100 °C
Referentie
Catalytic Hydrogenation of Substituted Quinolines on Co-Graphene Composites
Asaula, Vitalii M.; Buryanov, Volodymyr V.; Solod, Bohdan Y.; Tryus, Daryna M.; Pariiska, Olena O.; et al, European Journal of Organic Chemistry, 2021, 2021(47), 6616-6625

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Copper (aluminum oxide-bound) Solvents: Toluene ;  24 h, 50 bar, rt → 100 °C
Referentie
General and Chemoselective Copper Oxide Catalysts for Hydrogenation Reactions
Li, Wu; Cui, Xinjiang; Junge, Kathrin; Surkus, Annette-Enrica; Kreyenschulte, Carsten ; et al, ACS Catalysis, 2019, 9(5), 4302-4307

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Iridium oxide (IrO2) Solvents: Methanol ;  24 h, 60 atm, 60 °C
Referentie
"Naked" Iridium(IV) Oxide Nanoparticles as Expedient and Robust Catalysts for Hydrogenation of Nitrogen Heterocycles: Remarkable Vicinal Substitution Effect and Recyclability
Ji, Yi-Gang; Wei, Kai; Liu, Teng; Wu, Lei; Zhang, Wei-Hua, Advanced Synthesis & Catalysis, 2017, 359(6), 933-940

Productiemethode 24

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Hexadecane
Referentie
Regiospecific hydrogenation of quinolines and indoles in the heterocyclic ring
Shaw, J. E.; Stapp, P. R., Journal of Heterocyclic Chemistry, 1987, 24(5), 1477-83

Productiemethode 25

Reactievoorwaarden
1.1 Catalysts: 2773914-78-4 Solvents: Water ;  12 h, pH 3.5, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referentie
Water-soluble and reusable Ru-NHC catalyst for aqueous-phase transfer hydrogenation of quinolines with formic acid
Maji, Babulal; Bhandari, Anirban; Sadhukhan, Rayantan; Choudhury, Joyanta, Dalton Transactions, 2022, 51(21), 8258-8265

Productiemethode 26

Reactievoorwaarden
1.1 Reagents: Hydrogen ,  Zinc Catalysts: Cobalt diacetate Solvents: Water ;  15 h, 30 bar, 70 °C
Referentie
Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst
Timelthaler, Daniel; Topf, Christoph, Synthesis, 2022, 54(3), 629-642

6-Methyl-1,2,3,4-tetrahydroquinoline Raw materials

6-Methyl-1,2,3,4-tetrahydroquinoline Preparation Products

6-Methyl-1,2,3,4-tetrahydroquinoline Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:91-61-2)6-Methyl-1,2,3,4-tetrahydroquinoline
Ordernummer:A843998
Voorraadstatus:in Stock
Hoeveelheid:25g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:01
Prijs ($):232.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:91-61-2)6-Methyl-1,2,3,4-tetrahydroquinoline
A843998
Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):232.0
E-mail